molecular formula C14H18BrNO5S B12072631 3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12072631
M. Wt: 392.27 g/mol
InChI Key: BSBOQPCBENVYGB-UHFFFAOYSA-N
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Description

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound with a unique structure. Let’s break down its name:

    3-Boc: Refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 3.

    4-(4-bromobenzyl): Indicates a bromobenzyl substituent at position 4.

    1,2,3-oxathiazolidine 2,2-dioxide: Describes the core ring system, which contains an oxathiazolidine ring with a sulfur atom and two oxygen atoms.

Preparation Methods

Synthetic Routes:

    Boc Protection and Bromination:

Industrial Production:

  • Industrial-scale synthesis typically follows similar steps but may involve more efficient reagents and optimized conditions.
  • The compound is produced in smaller quantities for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various reactions:

    Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to the corresponding sulfone.

    Reduction: Reduction of the sulfone group can regenerate the thiazolidine ring.

    Substitution: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to modify the benzyl group.

    Common Reagents: NBS, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biological targets.

    Materials Science:

Mechanism of Action

    Targets: The compound may interact with enzymes, receptors, or cellular components.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Mention other oxathiazolidine derivatives or bromobenzyl-substituted compounds.

: Example reference. : Another example reference.

Properties

Molecular Formula

C14H18BrNO5S

Molecular Weight

392.27 g/mol

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3

InChI Key

BSBOQPCBENVYGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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